1,2-Dichloro-5-ethyl-3-fluorobenzene

Description

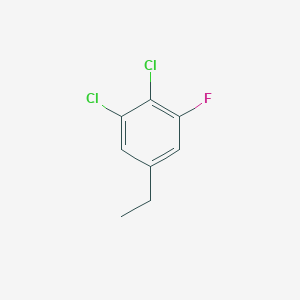

1,2-Dichloro-5-ethyl-3-fluorobenzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 2-positions, a fluorine atom at the 3-position, and an ethyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₇Cl₂F, with a calculated molecular weight of 217.04 g/mol. The compound’s structural complexity arises from the interplay of electron-withdrawing (Cl, F) and electron-donating (ethyl) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H7Cl2F |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

1,2-dichloro-5-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)8(10)7(11)4-5/h3-4H,2H2,1H3 |

InChI Key |

GTZKCTPTGJMUAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-5-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination and fluorination of ethylbenzene derivatives under controlled conditions. The process may include steps such as diazotization and reduction, bromination, and further transformation of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where electrophiles replace one of the substituents on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

Scientific Research Applications

1,2-Dichloro-5-ethyl-3-fluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-ethyl-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s unique substituent arrangement distinguishes it from simpler dichlorobenzenes and other halogenated derivatives. Key comparisons include:

o-Dichlorobenzene (1,2-Dichlorobenzene)

1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene

- Molecular Formula: C₇H₂Cl₂F₃NO₂

- CAS Number : 657-02-3

- Molecular Weight : 280.00 g/mol

- Key Differences: Contains nitro (-NO₂) and trifluoromethyl (-CF₃) groups, enhancing electron-withdrawing effects. Likely higher thermal stability and lower solubility in polar solvents compared to the ethyl- and fluorine-substituted target compound .

trans-1,2-Dichloroethylene

Physicochemical Properties

Notes:

- The ethyl group in the target compound increases molecular weight and steric hindrance, reducing solubility in polar solvents.

Biological Activity

1,2-Dichloro-5-ethyl-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields, including pharmacology and environmental science. Its biological activity is of particular relevance due to its potential applications in drug development, as well as concerns regarding its environmental impact and toxicity.

This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and an ethyl group attached to a benzene ring. This unique combination of substituents affects its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic processes.

Cytotoxicity

Cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies demonstrate that exposure to this compound can lead to increased cell death in human cancer cell lines. The cytotoxicity is dose-dependent, with higher concentrations resulting in more significant effects on cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

| 200 | 10 |

Table 1: Effect of this compound on cell viability

Neurotoxicity

The neurotoxic potential of halogenated compounds is a growing concern. In studies involving neuronal cell lines, this compound has shown the ability to induce oxidative stress and apoptosis. This effect is mediated through the generation of reactive oxygen species (ROS), which can lead to neuronal damage.

Study on Antioxidant Activity

A study investigated the antioxidant properties of various halogenated compounds, including this compound. The compound was found to exhibit moderate antioxidant activity, which may counteract some of its cytotoxic effects by reducing oxidative stress in cells.

Environmental Impact Assessment

Research has also focused on the environmental implications of this compound. Its persistence in the environment raises concerns regarding bioaccumulation and potential toxicity to aquatic life. Studies have highlighted the need for regulatory measures to control its release into ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.